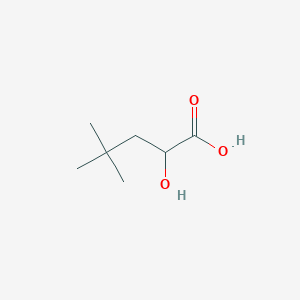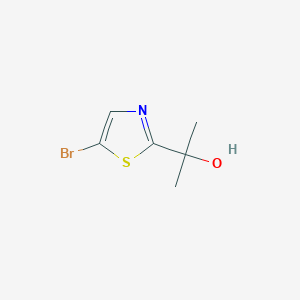
Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, also known as PAPT, is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of thiophene, a heterocyclic compound that has been used in organic synthesis and as a building block for a variety of pharmaceuticals. PAPT has a number of properties that make it attractive for use in scientific research, including its stability, solubility, and low toxicity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate serves as a precursor in organic synthesis, contributing to the development of novel compounds through various chemical reactions. For instance, the compound is instrumental in one-pot synthesis approaches for tetrasubstituted thiophenes, showcasing its utility in constructing complex thiophene-based structures efficiently (Sahu et al., 2015). Furthermore, it has been used in the synthesis of heterocyclic disperse dyes for polyester fibers, indicating its significance in the textile industry by providing yellow, deep pink, brown, and brownish purple shades with good fastness properties (Iyun et al., 2015).
Material Science and Sensing Applications
In material science, derivatives of this compound are explored for their potential in creating sensitive and selective sensors. For example, polythiophene-based conjugated polymers synthesized from similar compounds have shown high selectivity and sensitivity towards metal ions like Hg2+ and Cu2+ in aqueous solutions, highlighting their application in environmental monitoring and safety (Guo et al., 2014).
Pharmaceutical and Biological Research
While explicitly excluding drug use, dosage, and side effects, it's worth mentioning that compounds structurally related to this compound have been investigated for their antimicrobial properties. This indicates a broader interest in thiophene derivatives for potential therapeutic applications, although specific outcomes related to this compound itself are not detailed due to the restrictions of the query (Prasad et al., 2017).
Advanced Materials and Catalysis
The compound's utility extends to the development of advanced materials and catalysis, where its derivatives facilitate the synthesis of novel catalysts and functional materials. For instance, research has been conducted on the functionalization of thiophene derivatives for selective esterification processes, which are crucial in the production of various industrial and pharmaceutical chemicals (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-6-5-10(2)8-11(12)3/h5-6,8-9H,4,7,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYRBYDHNTZJQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)






